molecular formula C19H19FN2O4S2 B6543824 N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide CAS No. 896274-77-4

N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide

Cat. No.: B6543824
CAS No.: 896274-77-4
M. Wt: 422.5 g/mol
InChI Key: LUUZOIXUZVMRDO-UHFFFAOYSA-N
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Description

This compound features a dihydro-1,3-benzothiazole core substituted with a 2-ethoxyethyl group at position 3, a fluorine atom at position 4, and a methanesulfonylbenzamide moiety attached via an imine linkage. The (2E)-configuration of the benzothiazol-2-ylidene group is critical for its planar geometry, which may influence intermolecular interactions and bioactivity .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S2/c1-3-26-12-11-22-17-14(20)8-6-9-15(17)27-19(22)21-18(23)13-7-4-5-10-16(13)28(2,24)25/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUZOIXUZVMRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide typically involves a multi-step process. Key steps include the formation of the benzothiazole ring system, followed by functional group modifications to introduce the fluoro, ethoxyethyl, and methanesulfonyl groups. Precise reaction conditions such as temperature, pressure, solvents, and catalysts are crucial to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound might involve optimized reaction conditions for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and rigorous purification methods to maintain consistent quality and meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide can undergo various chemical reactions such as:

  • Oxidation: Introduction of oxygen-containing functional groups.

  • Reduction: Removal of oxygen or addition of hydrogen.

  • Substitution: Replacement of functional groups.

Common Reagents and Conditions: The chemical reactivity of this compound depends on the nature of the reagents and conditions used. Oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles are commonly employed.

Major Products: The major products formed from these reactions can include oxidized or reduced analogs, substituted derivatives, and other modified structures, depending on the specific reaction pathway.

Scientific Research Applications

The applications of N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide are diverse:

  • Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential effects on cellular processes and molecular pathways.

  • Medicine: Investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide exerts its effects involves:

  • Molecular Targets: Binding to specific enzymes, receptors, or DNA sequences.

  • Pathways Involved: Influencing signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Physicochemical Properties of Related Compounds

Compound Name Substituents (Benzothiazole/Benzamide) Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
Target Compound 3-(2-ethoxyethyl), 4-F, 2-MeSO₂ 452.5* 3.8* Methanesulfonyl, Fluoro, Ethoxyethyl
N-(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide 3-Ethyl, 4-F, 2-MeO 330.4 4.0 Methoxy, Fluoro, Ethyl
4-[Bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide 3-Ethyl, 6-F, 4-(bis-MeO-ethyl)sulfamoyl 536.6 2.5 Sulfamoyl, Fluoro, Methoxyethyl
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) 4-Ethoxymethoxy, 2,3-diCl 334.2 3.5 Ethoxymethoxy, Dichlorophenyl

*Estimated based on analogous structures.

Key Observations:

The bis(2-methoxyethyl)sulfamoyl analog has a lower LogP (2.5) due to additional hydrophilic sulfamoyl and methoxyethyl groups.

Fluorine Substitution :

  • Fluorine at position 4 in the benzothiazole ring (target compound) may improve metabolic stability and electron-withdrawing effects, analogous to fluorinated agrochemicals like sulfentrazone .

Backbone Flexibility :

  • The 2-ethoxyethyl chain in the target compound introduces conformational flexibility, which may facilitate binding to sterically constrained targets compared to rigid ethyl or aryl substituents .

Crystallographic and Geometric Comparisons

Crystallographic data for related dihydrothiazol-2-ylidene derivatives (e.g., (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide) reveal planar geometries with bond angles (e.g., C26—C21—N1 = 118.93°) and torsion angles (e.g., −178.83° for the dihydrothiazole ring) that stabilize π-π stacking and hydrogen bonding .

Implications for Bioactivity

While direct bioactivity data for the target compound are unavailable, structural analogs with nitro or sulfonyl groups (e.g., sulfentrazone ) exhibit pesticidal and antimicrobial activity. The fluorine atom may enhance target affinity, as seen in fluorinated antimycobacterial agents .

Biological Activity

N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H21FN2O4SC_{20}H_{21}FN_{2}O_{4}S with a molecular weight of 404.5 g/mol. The structure features a benzothiazole moiety and a methanesulfonyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC20H21FN2O4S
Molecular Weight404.5 g/mol
CAS Number895444-15-2

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study conducted by researchers demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been well-documented. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to modulate key signaling pathways involved in cell proliferation and survival contributes to its anticancer effects.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Studies have reported that it can inhibit the production of pro-inflammatory cytokines in various cellular models. This effect may be attributed to the modulation of nuclear factor kappa B (NF-kB) signaling pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of benzothiazole derivatives:

  • Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial activity of various benzothiazole derivatives against clinical isolates. The results indicated that compounds with similar structures to this compound demonstrated superior activity against Gram-positive bacteria compared to Gram-negative bacteria.
  • Anticancer Mechanism Investigation : A detailed analysis on the anticancer mechanisms revealed that the compound could downregulate the expression of anti-apoptotic proteins (Bcl-2 family) while upregulating pro-apoptotic proteins (Bax), leading to enhanced apoptosis in cancer cells.
  • Inflammation Model Study : In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

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